N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach is the Pd-catalyzed arylation to form the benzo[d][1,3]dioxole framework The final step often involves the formation of the carboxamide group via amidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s methoxy and pyrimidinyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole core and have shown similar anticancer activities.
N-(4-Heptanyl)-1,3-benzodioxole-5-carboxamide: This compound has a similar structure but differs in the alkyl chain length, affecting its physical and chemical properties.
Uniqueness
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and pyrimidinyl groups contribute to its high binding affinity and specificity in biological systems, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-18-13-14-5-9(6-15-13)16-12(17)8-2-3-10-11(4-8)20-7-19-10/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCSHNXHFLMVSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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